Cho-Arg (trifluoroacetate salt)
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Overview
Description
Cho-Arg (trifluoroacetate salt) is a steroid-based cationic lipid that contains a cholesterol skeleton coupled to an L-arginine head group . This compound is known for its ability to form complexes with plasmid DNA, facilitating the transfection of plasmid DNA into cells . It is commonly used in research settings for gene delivery and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cho-Arg (trifluoroacetate salt) involves the coupling of a cholesterol skeleton with an L-arginine head group. The reaction typically requires the use of trifluoroacetic acid (TFA) to form the trifluoroacetate salt . The process may involve multiple steps, including protection and deprotection of functional groups, and purification using techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Cho-Arg (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The use of automated systems and large-scale reactors ensures the efficient production of the compound. Quality control measures, including the use of ion chromatography, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Cho-Arg (trifluoroacetate salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions can occur, particularly involving the amino groups on the L-arginine head group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cholesterol derivatives, while substitution reactions can result in modified arginine derivatives .
Scientific Research Applications
Cho-Arg (trifluoroacetate salt) has a wide range of scientific research applications, including:
Gene Delivery: It is used to facilitate the transfection of plasmid DNA into cells, making it valuable in gene therapy research.
Cell Biology: The compound is used to study cellular processes and the effects of gene delivery on cell function.
Lipid Biochemistry: Researchers use Cho-Arg to investigate the interactions between lipids and other biomolecules.
Drug Delivery: The compound’s ability to form complexes with DNA makes it a potential candidate for drug delivery systems.
Mechanism of Action
Cho-Arg (trifluoroacetate salt) exerts its effects by forming complexes with plasmid DNA, which facilitates the transfection of the DNA into cells . The compound interacts with cellular membranes, promoting the uptake of the DNA into the cell. This process is influenced by various factors, including the presence of inhibitors of lipid raft-mediated endocytosis .
Comparison with Similar Compounds
Similar Compounds
2H-Cho-Arg (trifluoroacetate salt): Similar in structure but contains a 2H-cholesterol skeleton.
DT-2 trifluoroacetate salt: Another compound with similar applications in gene delivery.
Uniqueness
Cho-Arg (trifluoroacetate salt) is unique due to its specific combination of a cholesterol skeleton and an L-arginine head group, which provides it with distinct properties for gene delivery and cellular interactions . Its ability to form stable complexes with plasmid DNA and facilitate efficient transfection sets it apart from other similar compounds .
Properties
Molecular Formula |
C43H71F6N5O7 |
---|---|
Molecular Weight |
884.0 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C39H69N5O3.2C2HF3O2/c1-26(2)11-9-12-27(3)31-17-18-32-30-16-15-28-25-29(19-21-38(28,4)33(30)20-22-39(31,32)5)47-35(45)14-7-6-8-23-43-36(46)34(40)13-10-24-44-37(41)42;2*3-2(4,5)1(6)7/h15,26-27,29-34H,6-14,16-25,40H2,1-5H3,(H,43,46)(H4,41,42,44);2*(H,6,7)/t27-,29+,30+,31-,32+,33+,34+,38+,39-;;/m1../s1 |
InChI Key |
JUXKTYZUYMWLSD-VFBLCMJGSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCNC(=O)[C@H](CCCN=C(N)N)N)C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCNC(=O)C(CCCN=C(N)N)N)C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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